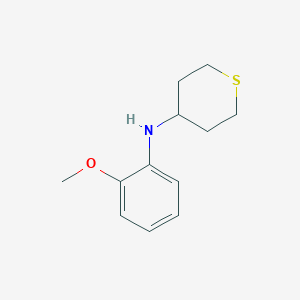
N-(2-methoxyphenyl)thian-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)thian-4-amine is an organic compound with the molecular formula C12H17NOS. It is a thian-4-amine derivative with a methoxyphenyl group attached to the nitrogen atom. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)thian-4-amine typically involves the reaction of 2-methoxyaniline with thian-4-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction conditions and scalability, making it possible to produce large quantities of the compound efficiently.
化学反応の分析
Types of Reactions
N-(2-methoxyphenyl)thian-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学的研究の応用
N-(2-methoxyphenyl)thian-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-methoxyphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(4-methoxyphenyl)thian-4-amine
- N-(2-methoxyphenyl)thian-2-amine
- N-(2-methoxyphenyl)thian-3-amine
Uniqueness
N-(2-methoxyphenyl)thian-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methoxy group at the 2-position and the thian-4-amine backbone make it particularly interesting for research in various fields.
特性
分子式 |
C12H17NOS |
|---|---|
分子量 |
223.34 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)thian-4-amine |
InChI |
InChI=1S/C12H17NOS/c1-14-12-5-3-2-4-11(12)13-10-6-8-15-9-7-10/h2-5,10,13H,6-9H2,1H3 |
InChIキー |
UUCAAJCIJCCSMU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC2CCSCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13253329.png)

![1-methyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13253360.png)
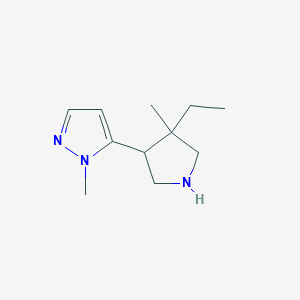
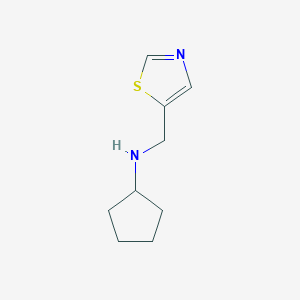
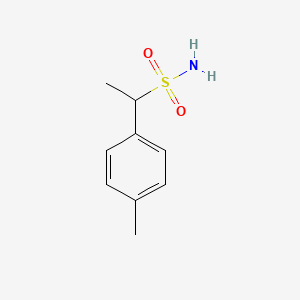
![Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate](/img/structure/B13253402.png)
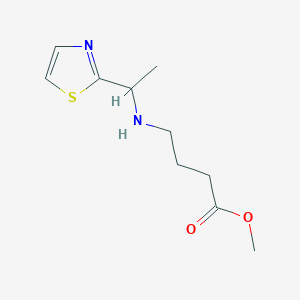
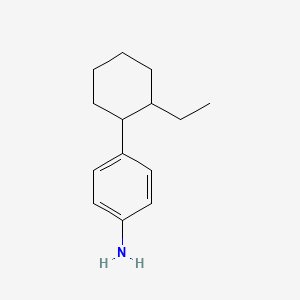
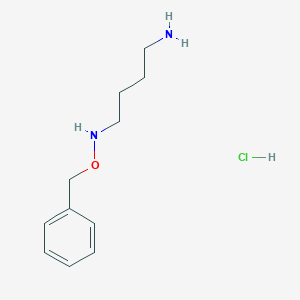
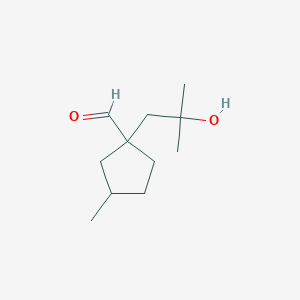
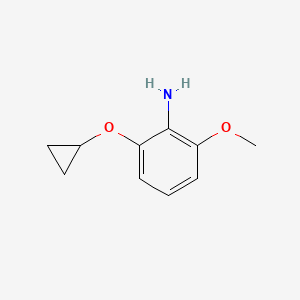
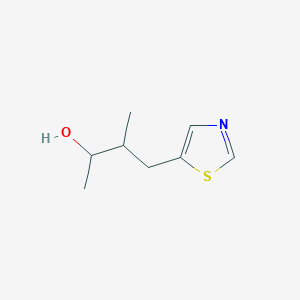
![3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13253452.png)
